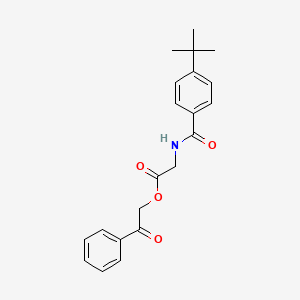![molecular formula C20H15Cl2N3O2 B4669188 2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4669188.png)
2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide
描述
2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide, also known as GNE-7915, is a small molecule inhibitor that targets the enzyme N-acetylmannosamine kinase (MNK). MNK is involved in the regulation of protein synthesis and is overexpressed in certain types of cancer. GNE-7915 has shown promising results in preclinical studies as a potential anti-cancer agent.
作用机制
MNK is a serine/threonine kinase that phosphorylates eukaryotic initiation factor 4E (eIF4E), a key regulator of protein synthesis. MNK-mediated phosphorylation of eIF4E enhances the translation of oncogenic mRNAs, leading to increased cell proliferation and survival. 2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide inhibits MNK activity, leading to decreased eIF4E phosphorylation and decreased translation of oncogenic mRNAs.
Biochemical and Physiological Effects:
2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide has been shown to have potent anti-proliferative effects in cancer cells, both in vitro and in vivo. In addition, 2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. 2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in preventing metastasis.
实验室实验的优点和局限性
One advantage of 2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide is its specificity for MNK, which allows for targeted inhibition of the MNK/eIF4E pathway. However, 2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide has limited solubility in water, which can make it difficult to administer in vivo. In addition, 2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
未来方向
There are several potential future directions for research on 2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide. One area of interest is the development of more potent and soluble analogs of 2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide. Another area of interest is the identification of biomarkers that can predict response to 2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide treatment. Finally, clinical trials are needed to determine the safety and efficacy of 2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide in humans.
科学研究应用
2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide has been studied extensively in preclinical models of cancer. In vitro studies have shown that 2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide inhibits the activity of MNK, leading to decreased protein synthesis and cell proliferation. In vivo studies have demonstrated that 2,4-dichloro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide can inhibit tumor growth in mouse models of melanoma and pancreatic cancer.
属性
IUPAC Name |
2,4-dichloro-N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O2/c21-14-7-8-15(17(22)10-14)20(27)25-18-6-2-1-5-16(18)19(26)24-12-13-4-3-9-23-11-13/h1-11H,12H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDGKTZECUYMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4669112.png)
![ethyl 2-{cyclopropyl[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4669117.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4669122.png)
![5-(1,3-benzodioxol-5-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4669133.png)
![3-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-4-phenylquinolin-2-ol](/img/structure/B4669135.png)
![2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4669143.png)
![1-[(2-chloro-5-methylphenoxy)methyl]-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4669166.png)
![2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4669173.png)
![3-(2-nitrophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4669179.png)
![3-isobutyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4669187.png)
![1-(2-ethylphenyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4669194.png)
![2-[(4-bromo-2-chlorophenoxy)acetyl]-N-(2,4-difluorophenyl)hydrazinecarbothioamide](/img/structure/B4669211.png)
![5-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4669217.png)